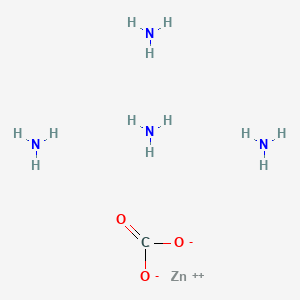
4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid
Vue d'ensemble
Description
4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid is a chemical compound . It is a type of naphthoic acid . The molecular formula is C11H8O3 .
Molecular Structure Analysis
The molecular structure of 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid can be analyzed based on its molecular formula, C11H8O3 . The InChI code is InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7 (8)5-9 (10)11 (13)14/h1-6,12H, (H,13,14) .Applications De Recherche Scientifique
Coordination Polymers and Network Structures
The study by Phukan and Baruah (2014) describes the integration of 3-hydroxynaphthalene-2-carboxylic acid into the grid-like structure of a coordination polymer formed with cadmium(II) chloride and 1,3-bis(4-pyridyl)propane. This research illustrates the compound's role in the formation of complex structures through intramolecular hydrogen bonds and various interactions within the polymer framework, indicating potential applications in material science, especially in the development of novel coordination polymers with specific structural and functional properties (Phukan & Baruah, 2014).
Bioorthogonal Coupling Reactions
Dilek et al. (2015) explored the rapid formation of a stable boron-nitrogen heterocycle by reacting 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid, demonstrating its utility for bioorthogonal coupling reactions. This reaction, characterized by its orthogonality to protein functional groups, suggests significant implications for biochemical applications, including protein labeling and the development of bioconjugates for various biological studies and therapeutic purposes (Dilek et al., 2015).
High-Performance Polymers
Xiao et al. (2003) conducted synthesis and characterization of fluorinated phthalazinone monomer 4-(2-fluoro-4-hydroxyphenyl)-phthlazin-1(2 H )-one and its polymers, showcasing the potential of derivatives of 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid in creating high-performance polymers with excellent solubility and thermal properties. These materials hold promise for engineering and optical applications, offering a foundation for further exploration into polymers with specialized characteristics for advanced technological applications (Xiao et al., 2003).
Fluorescent Sensing for CN- in Water
Shi et al. (2013) demonstrated the application of a simple derivative, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, for the fluorescent sensing of CN- in water, utilizing supramolecular self-assembly. This highlights the potential of 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid derivatives in environmental monitoring and analytical chemistry for the selective detection of hazardous substances, providing a foundation for developing sensitive, selective, and easy-to-use sensors for water quality assessment (Shi et al., 2013).
Propriétés
IUPAC Name |
4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-13-9-7-4-2-1-3-6(7)5-8(10(9)14)11(15)16/h1-5,13-14H,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZBLYCUKDQOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2NN)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355585 | |
| Record name | 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid | |
CAS RN |
333395-43-0 | |
| Record name | 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(R)-4-phosphopantothenoyl]-L-cysteine](/img/structure/B1617822.png)






